molecular formula C8H13NO2 B12954430 (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 202187-23-3

(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12954430
CAS No.: 202187-23-3
M. Wt: 155.19 g/mol
InChI Key: JSYLGUSANAWARQ-UCROKIRRSA-N
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Description

(1R,2R,3S,4S)-3-Aminobicyclo[221]heptane-2-carboxylic acid is a bicyclic amino acid derivative This compound is notable for its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available bicyclo[2.2.1]heptane derivatives.

    Functional Group Introduction: Amino and carboxylic acid groups are introduced through a series of chemical reactions, such as amination and carboxylation.

    Chiral Resolution: The compound’s stereochemistry is controlled through chiral resolution techniques, ensuring the desired (1R,2R,3S,4S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Unique due to its specific stereochemistry and bicyclic structure.

    Bicyclo[2.2.1]heptane derivatives: Similar in structure but may differ in functional groups and stereochemistry.

    Amino acids: Share the amino and carboxylic acid functional groups but differ in the overall structure.

Uniqueness

The uniqueness of this compound lies in its rigid bicyclic framework and specific stereochemistry, which confer distinct chemical and biological properties compared to other amino acids and bicyclo[2.2.1]heptane derivatives.

Properties

CAS No.

202187-23-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7+/m1/s1

InChI Key

JSYLGUSANAWARQ-UCROKIRRSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@H]2N)C(=O)O

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O

Origin of Product

United States

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